molecular formula C16H15BrFNO2S B2754683 (5-Bromofuran-2-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone CAS No. 1706302-32-0

(5-Bromofuran-2-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2754683
CAS RN: 1706302-32-0
M. Wt: 384.26
InChI Key: UWHXKTPUHJKFPY-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone, also known as BFTM, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Structure Analysis

The compound (5-Bromofuran-2-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone, while not directly mentioned, is structurally related to various synthesized compounds explored for their potential in scientific research. One notable study discusses the synthesis and structure of 2-aroyl-5-bromobenzofuran-3-ols, demonstrating the compound's relevance in exploring structural properties and cytotoxicity against human cancer cell lines, indicating its potential in cancer research (Nguyễn et al., 2020).

Fluorophore Enhancement

Research into fluorination of fluorophores, like the synthesis of bis(2,4,5-trifluorophenyl)methanone and its derivatives, showcases the potential of compounds structurally related to (5-Bromofuran-2-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone in enhancing photostability and spectroscopic properties of fluorophores. This suggests its utility in developing advanced imaging and diagnostic tools (Woydziak et al., 2012).

Antibacterial Activity

The synthesis and investigation of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols, including their antibacterial activity towards various strains, indicate the potential use of structurally related compounds in combating resistant microbial strains. This highlights the importance of such compounds in developing new antimicrobial agents (2020).

properties

IUPAC Name

(5-bromofuran-2-yl)-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrFNO2S/c17-15-6-5-13(21-15)16(20)19-8-7-14(22-10-9-19)11-3-1-2-4-12(11)18/h1-6,14H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHXKTPUHJKFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromofuran-2-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone

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